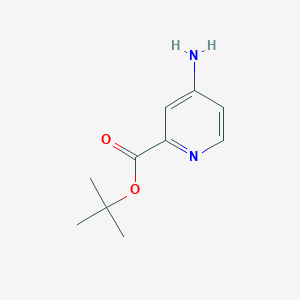

Tert-butyl 4-aminopyridine-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR :

- The spectrum confirms the presence of:

¹³C NMR :

- Key signals include:

While specific chemical shift values are not fully detailed in publicly available literature, the structural consistency is verified via comparison with analogous compounds.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies functional groups through characteristic absorptions:

- N-H stretch (amine): ~3300–3500 cm⁻¹.

- C=O stretch (ester): ~1700–1750 cm⁻¹.

- C-N stretch (aromatic amine): ~1250–1350 cm⁻¹.

- C-H bends (tert-butyl): ~1360–1390 cm⁻¹ and ~1450–1480 cm⁻¹.

Experimental IR data for this specific compound is limited in the cited sources, but these assignments align with its functional groups.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) or electron impact (EI) mass spectrometry reveals:

- Molecular ion peak : m/z 194.1 [M]⁺.

- Major fragments :

- Loss of tert-butyl group (-C₄H₉): m/z 138.0 [M – C₄H₉]⁺.

- Cleavage of the ester bond: m/z 121.0 [C₅H₅N₂O]⁺.

- Pyridine ring fragments: m/z 78.0 [C₅H₆N]⁺.

LC-MS analyses confirm the molecular weight and purity (≥98%).

Figure 1. Structure of this compound

O

||

O-C-O-C(CH₂)₃

|

N─────C-NH₂

Propriétés

IUPAC Name |

tert-butyl 4-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKYHZODAGUQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl 4-aminopyridine-2-carboxylate is widely utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of various functional groups.

- Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds, which are essential in constructing complex organic frameworks.

Case Study : A study demonstrated the use of this compound in synthesizing novel inhibitors targeting specific kinases, showcasing its utility in developing new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a therapeutic agent. Its mechanism of action often involves inhibition of specific enzymes or modulation of receptor activity.

- Therapeutic Targets : It has shown promise in targeting conditions such as fibrodysplasia ossificans progressiva (FOP) and diffuse midline glioma (DMG) through selective inhibition of ALK2 receptors .

Data Table: Therapeutic Potential

Material Science

The compound is also employed in material science for developing novel materials with specific electronic properties. Its ability to form stable structures makes it suitable for applications in electronics and nanotechnology.

Biological Studies

This compound is utilized in biological studies to investigate enzyme inhibitors and receptor modulators. Its structural features enable it to interact selectively with biological targets.

Case Study : Research has indicated that this compound can effectively inhibit certain pathways involved in cell signaling, thus providing insights into its potential as a therapeutic agent .

Mécanisme D'action

The mechanism by which tert-butyl 4-aminopyridine-2-carboxylate exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the 4-aminopyridine-2-carboxylate backbone but differ in ester substituents:

Physicochemical Properties

- Solubility: tert-Butyl derivatives exhibit lower aqueous solubility compared to methyl or ethyl esters due to increased lipophilicity from the bulky tert-butyl group. Methyl 4-aminopyridine-2-carboxylate is more polar, favoring solubility in polar aprotic solvents like DMSO or methanol.

- Stability :

- The tert-butyl group provides superior stability against nucleophilic attack and enzymatic degradation, making it ideal for protective-group strategies in multi-step syntheses.

- Methyl esters hydrolyze more readily under basic or acidic conditions, enabling selective deprotection in later synthesis stages.

Activité Biologique

Tert-butyl 4-aminopyridine-2-carboxylate (TBAPC) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

TBAPC is an organic compound characterized by the presence of a tert-butyl group, an amino group, and a pyridine ring with a carboxylate functional group. Its molecular formula is , and it has been synthesized for various biological evaluations.

Antiparasitic Activity

Recent studies have highlighted TBAPC's potential as an antiparasitic agent, particularly against malaria. Structural modifications of related compounds have been shown to enhance their efficacy against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives that incorporate polar functionalities improve aqueous solubility while maintaining or enhancing antiparasitic activity. A notable study demonstrated that specific analogs exhibited effective inhibition of PfATP4-associated Na-ATPase activity, which is crucial for the parasite's survival .

Antifungal Activity

TBAPC and its derivatives have also been evaluated for antifungal properties. Research indicates that certain compounds within this class inhibit the growth of pathogenic fungi by targeting ergosterol biosynthesis pathways. For example, compounds were tested against Yarrowia lipolytica, showing significant growth inhibition attributed to their interaction with sterol biosynthesis enzymes such as sterol C14-reductase .

Antibacterial Activity

The antibacterial potential of TBAPC has been assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. While initial evaluations indicated limited intrinsic antibacterial activity, modifications to the compound's structure have led to enhanced efficacy in potentiating the effects of existing antibiotics .

The mechanisms underlying the biological activities of TBAPC are multifaceted:

- Enzyme Inhibition : TBAPC may inhibit key enzymes involved in metabolic pathways critical for parasite survival.

- Membrane Disruption : Some derivatives have shown potential in disrupting fungal cell membranes, leading to cell death.

- Receptor Interaction : The compound may interact with specific receptors or proteins in bacterial cells, altering their function and enhancing antibiotic effectiveness.

Case Studies and Research Findings

- Antimalarial Efficacy : A study evaluated several TBAPC analogs for their ability to inhibit malaria parasites in vitro and in vivo. The most potent compounds exhibited EC values in the low micromolar range, demonstrating significant efficacy in mouse models .

- Fungal Growth Inhibition : Another investigation focused on the antifungal properties of TBAPC derivatives against Candida spp. The results indicated that specific structural modifications could lead to enhanced antifungal activity with EC values significantly lower than those of traditional antifungals .

- Antibacterial Synergy : Research on the antibacterial properties revealed that while TBAPC alone had minimal activity against E. coli, it significantly enhanced the effectiveness of existing antibiotics when used in combination therapies .

Data Summary

Méthodes De Préparation

Traditional Preparation Approaches

The traditional synthesis of tert-butyl 4-aminopyridine-2-carboxylate generally involves multi-step reactions including metal-catalyzed coupling and hydrogenation steps. These methods typically use heavy metal catalysts and hydrogen gas, which pose safety and environmental challenges. The overall synthetic route is relatively long and suffers from moderate yields and byproduct formation.

Photocatalytic One-Step Synthesis Method

A recent advancement is the development of a photocatalytic one-step synthesis method using acridine salt as a photocatalyst. This method significantly shortens the synthesis route, reduces byproducts, and improves yield while avoiding heavy metals and hazardous hydrogen gas.

- Reactants: 2-aminopyridine and piperazine-1-tert-butyl formate

- Catalyst: Acridine salt photocatalyst

- Oxidant: Oxygen or other oxidizing agents (e.g., peroxides, metal oxides, persulfates, nitroxides)

- Solvent: Anhydrous solvents such as 1,2-dichloroethane

- Light Source: Visible light irradiation (wavelength range 380–750 nm)

- Reaction Time: Approximately 10 hours

The acridine salt photocatalyst, under visible light irradiation, promotes a condensation reaction between 2-aminopyridine and piperazine-1-tert-butyl formate in the presence of an oxidant. This leads to the formation of this compound in a single step.

Detailed Reaction Conditions and Parameters

| Parameter | Description | Notes |

|---|---|---|

| Reactants | 2-aminopyridine, piperazine-1-tert-butyl formate | Molar ratios adjusted for optimal yield |

| Photocatalyst | Acridine salt (e.g., acridinium salts) | Molar ratio to 2-aminopyridine: 0.05–0.5:1 |

| Oxidant | Oxygen, peroxides, metal oxides, persulfates, nitroxides | Oxygen commonly used for safety and cost |

| Solvent | Anhydrous 1,2-dichloroethane or similar | Ensures good solubility and light penetration |

| Light Source | Visible light (blue LED or equivalent) | Wavelength 380–750 nm |

| Reaction Time | 10 hours or more | Ensures complete conversion |

| Temperature | Ambient to mild heating | Controlled to maintain catalyst stability |

| Yield | Up to 95% | High yield with minimal byproducts |

Advantages of the Photocatalytic Method

- Shortened Synthesis Pathway: One-step condensation reduces complexity.

- High Yield: Up to 95% yield reported, surpassing traditional methods.

- Environmental Safety: Avoids heavy metals and hydrogen gas, reducing toxicity and explosion risk.

- Cost-Effectiveness: Uses inexpensive visible light and oxygen as oxidant.

- Reduced Byproducts: Cleaner reaction profile simplifies purification.

Comparative Analysis with Traditional Methods

| Feature | Traditional Metal-Catalyzed Method | Photocatalytic One-Step Method |

|---|---|---|

| Number of Steps | Multiple (coupling + hydrogenation) | Single-step condensation |

| Catalysts Used | Heavy metals (e.g., palladium on carbon) | Acridine salt photocatalyst |

| Use of Hazardous Reagents | Hydrogen gas | Oxygen or benign oxidants |

| Reaction Time | Several hours | Approximately 10 hours |

| Yield | < 82% | Up to 95% |

| Environmental Impact | Higher due to metals and hydrogen | Lower, environmentally friendly |

| Cost | Higher due to catalysts and safety measures | Lower, uses visible light and oxygen |

Research Findings and Industrial Implications

The photocatalytic method has been validated in patent CN108558792B and related literature, demonstrating its industrial feasibility for large-scale production of this compound. The method's safety, efficiency, and environmental benefits align with current green chemistry principles, making it attractive for pharmaceutical manufacturing.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Environmental Impact | Notes |

|---|---|---|---|---|---|

| Traditional Metal-Catalyzed | Pd/C, H2, multi-step coupling | Elevated temp, H2 atmosphere | <82 | Moderate to High | Longer route, hazardous gases |

| Photocatalytic One-Step | Acridine salt, oxygen, visible light | Ambient temp, 10 h irradiation | Up to 95 | Low | One-step, green, cost-effective |

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for identifying and characterizing tert-butyl 4-aminopyridine-2-carboxylate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. H and C NMR can resolve the tert-butyl group (δ ~1.4 ppm for H) and the pyridine ring protons. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm) and amino (N-H) vibrations. X-ray crystallography, if applicable, provides definitive conformation .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : Common methods involve:

- Carbamate formation : Reacting 4-aminopyridine-2-carboxylic acid with di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) with a base like triethylamine (TEA) at 0–25°C .

- Protection-deprotection strategies : Selective Boc protection of the amino group under anhydrous conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers ensure compound purity during synthesis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%). Thin-layer chromatography (TLC) on silica gel (visualized under UV) monitors reaction progress. Elemental analysis validates C, H, N composition .

Q. What are the stability and recommended storage conditions for this compound?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis. Avoid prolonged exposure to moisture, heat, or strong oxidizers. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Methodological Answer : Dynamic effects like restricted rotation or tautomerism may cause unexpected splitting. Variable-temperature NMR (e.g., –40°C to 80°C) can slow conformational changes and clarify signals. DFT calculations (B3LYP/6-31G*) simulate spectra and identify dominant conformers .

Q. What is the role of the tert-butyl group in modulating reaction mechanisms (e.g., nucleophilic substitution)?

- Methodological Answer : The tert-butyl group acts as a steric shield, directing regioselectivity in reactions. For example, in Suzuki couplings, it prevents undesired coordination at the pyridine nitrogen. Kinetic studies (e.g., monitoring by F NMR) quantify steric effects .

Q. How can computational modeling predict the compound’s reactivity in complex environments?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with enzymes or receptors. QSPR models correlate electronic parameters (HOMO/LUMO energies) with reactivity. Solvent effects are integrated using COSMO-RS .

Q. What experimental approaches elucidate interactions between this compound and biological targets (e.g., kinases)?

- Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics (k, k). Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Competitive inhibition assays (IC) using fluorogenic substrates validate target engagement .

Data Contradiction Analysis Example

- Issue : Discrepancies in reported yields for Boc protection (40–85%).

- Resolution : Optimize reaction stoichiometry (1.2 eq BocO), solvent polarity (THF vs. DCM), and catalyst (4-DMAP). Track intermediates via LC-MS to identify side reactions (e.g., overprotection) .

Key Structural Data

| Feature | Characteristic | Reference |

|---|---|---|

| CAS No. | 868171-68-0 | |

| Molecular Formula | CHNO | |

| Tert-butyl H NMR | 1.42 ppm (s, 9H) | |

| Carbonyl IR | 1695–1710 cm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.